Cas no 2680768-25-4 (2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid)

2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[(benzyloxy)carbonyl](cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid
- 2680768-25-4
- EN300-27727215
- 2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid
-
- インチ: 1S/C23H25NO4/c25-21(26)23(14-18-10-4-5-11-19(18)15-23)24(20-12-6-7-13-20)22(27)28-16-17-8-2-1-3-9-17/h1-5,8-11,20H,6-7,12-16H2,(H,25,26)
- InChIKey: IIYBPJBOAPDIQM-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CC2C=CC=CC=2C1)N(C(=O)OCC1C=CC=CC=1)C1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 379.17835828g/mol
- どういたいしつりょう: 379.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 66.8Ų
2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27727215-0.25g |
2-{[(benzyloxy)carbonyl](cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid |
2680768-25-4 | 95.0% | 0.25g |
$920.0 | 2025-03-19 | |
Enamine | EN300-27727215-0.1g |
2-{[(benzyloxy)carbonyl](cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid |
2680768-25-4 | 95.0% | 0.1g |
$879.0 | 2025-03-19 | |
Enamine | EN300-27727215-0.05g |
2-{[(benzyloxy)carbonyl](cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid |
2680768-25-4 | 95.0% | 0.05g |
$839.0 | 2025-03-19 | |
Enamine | EN300-27727215-5.0g |
2-{[(benzyloxy)carbonyl](cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid |
2680768-25-4 | 95.0% | 5.0g |
$2900.0 | 2025-03-19 | |
Enamine | EN300-27727215-2.5g |
2-{[(benzyloxy)carbonyl](cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid |
2680768-25-4 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
Enamine | EN300-27727215-10.0g |
2-{[(benzyloxy)carbonyl](cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid |
2680768-25-4 | 95.0% | 10.0g |
$4299.0 | 2025-03-19 | |
Enamine | EN300-27727215-10g |
2-{[(benzyloxy)carbonyl](cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid |
2680768-25-4 | 10g |
$4299.0 | 2023-09-10 | ||
Enamine | EN300-27727215-0.5g |
2-{[(benzyloxy)carbonyl](cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid |
2680768-25-4 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
Enamine | EN300-27727215-1.0g |
2-{[(benzyloxy)carbonyl](cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid |
2680768-25-4 | 95.0% | 1.0g |
$999.0 | 2025-03-19 | |
Enamine | EN300-27727215-5g |
2-{[(benzyloxy)carbonyl](cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid |
2680768-25-4 | 5g |
$2900.0 | 2023-09-10 |
2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acidに関する追加情報
Comprehensive Overview of 2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 2680768-25-4)
2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 2680768-25-4) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of a cyclopentyl group, a benzyloxycarbonyl protecting moiety, and an indene-carboxylic acid backbone, making it a versatile intermediate for drug discovery and medicinal chemistry applications. Its CAS number 2680768-25-4 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in scientific literature and commercial databases.
The growing interest in 2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid aligns with broader trends in small-molecule therapeutics and peptide mimetics. Researchers are increasingly exploring its potential as a scaffold for designing enzyme inhibitors or receptor modulators, particularly in targeting inflammatory pathways or metabolic disorders. The compound’s carboxylic acid functionality allows for further derivatization, a feature highly valued in structure-activity relationship (SAR) studies. Recent publications have highlighted its utility in fragment-based drug design, a hot topic in AI-driven drug discovery platforms.
From a synthetic chemistry perspective, the benzyloxycarbonyl (Cbz) group in this compound acts as a protective moiety for amines, a strategy widely adopted in peptide synthesis. This characteristic makes CAS No. 2680768-25-4 relevant to discussions about green chemistry and sustainable protecting groups, as researchers seek alternatives to traditional reagents with lower environmental impact. The compound’s indene core also intersects with interest in bioisosteres, where non-classical aromatic systems are used to optimize drug properties like solubility or metabolic stability.
The physicochemical properties of 2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid—such as its logP, hydrogen bond donors/acceptors, and molecular weight—position it within the Lipinski’s Rule of Five framework, a frequent search term among medicinal chemists. This compliance enhances its appeal for oral drug development, a key focus area in personalized medicine initiatives. Analytical techniques like HPLC and LC-MS are typically employed for purity assessment, reflecting industry demands for high-throughput characterization methods.
In the context of intellectual property, derivatives of this compound have appeared in patent filings related to kinase inhibition and GPCR targeting, aligning with investor interest in novel therapeutic mechanisms. Its CAS registry number 2680768-25-4 facilitates prior art searches, a crucial step in patent landscaping workflows. The molecule’s chiral center also raises questions about enantioselective synthesis, a trending subject in catalysis research forums.
As regulatory agencies emphasize ICH guidelines for impurity profiling, the synthesis and handling of 2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid require stringent quality-by-design (QbD) approaches. This connects to broader industry conversations about continuous manufacturing and process analytical technology (PAT). The compound’s stability under various pH conditions is another area of investigation, particularly for formulators exploring lyophilized formulations or prodrug strategies.
Looking ahead, the role of CAS No. 2680768-25-4 in combinatorial chemistry libraries and DNA-encoded screening platforms may expand, given the pharmaceutical industry’s push toward accelerated hit identification. Its structural features resonate with current explorations of three-dimensional fragment libraries, which aim to move beyond flat aromatic systems. As machine learning models become more sophisticated in predicting ADMET properties, compounds like this will likely see increased virtual screening applications.
2680768-25-4 (2-{(benzyloxy)carbonyl(cyclopentyl)amino}-2,3-dihydro-1H-indene-2-carboxylic acid) 関連製品
- 887210-05-1(6-chloro-4-(2,6-dimethylmorpholin-4-yl)methyl-7-methyl-2H-chromen-2-one)
- 2098009-36-8(2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide)
- 2877710-59-1(N-({4-fluoro-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)acetamide)
- 1771-18-2(2-Methoxy Phenothiazine)
- 1249391-15-8(2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine)
- 1429425-04-6(6-Benzothiazolesulfinic acid, sodium salt (1:1))
- 2185980-72-5(1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one)
- 1093865-36-1((3-bromophenyl)-(3-chlorophenyl)methanol)
- 1017452-84-4(2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid)
- 55302-96-0(5-((2-Hydroxyethyl)amino)-2-methylphenol)




